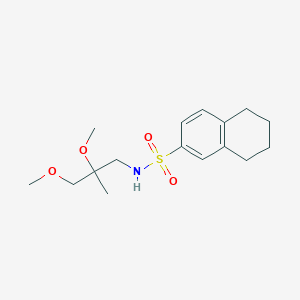

N-(2,3-dimethoxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-16(21-3,12-20-2)11-17-22(18,19)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,17H,4-7,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWDPGKDTMZEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-Dimethoxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (commonly referred to as THNA) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The chemical structure of THNA is characterized by a tetrahydronaphthalene core substituted with a sulfonamide group and a dimethoxyalkyl chain. This unique configuration is believed to contribute to its biological properties.

Antimicrobial Properties

Recent studies have demonstrated that THNA derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a series of THNA analogues were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis (M.tb). Some compounds displayed minimum inhibitory concentrations (MIC) lower than 1 µg/mL, indicating potent activity against this pathogen .

Anticancer Activity

THNA has also been evaluated for its anticancer properties. In vitro assays revealed that certain derivatives showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The growth inhibition (GI) values were notably lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic profile .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| THNA Derivative 1 | MCF-7 | 3.18 ± 0.11 |

| THNA Derivative 2 | HeLa | 8.12 ± 0.43 |

The mechanism underlying the biological activity of THNA involves the inhibition of specific targets within the cell. For example, studies indicate that THNA may inhibit mycobacterial ATP synthase, which is crucial for the energy metabolism of M.tb . Additionally, molecular docking studies have suggested interactions with various cellular proteins involved in apoptosis and cell proliferation pathways .

Structure-Activity Relationship (SAR)

The SAR studies of THNA derivatives have provided insights into how modifications in the chemical structure affect biological activity. Key findings include:

- Substitution Patterns : Variations in the alkyl chain length and functional groups significantly influence potency.

- Stereochemistry : The configuration at certain chiral centers has been shown to impact receptor binding affinity and selectivity.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of THNA analogues and tested them against M.tb. The results indicated that specific modifications enhanced their antimicrobial efficacy while reducing toxicity profiles compared to existing treatments like bedaquiline .

Case Study 2: Anticancer Potential

In another investigation, researchers explored the anticancer potential of THNA derivatives in animal models. The findings suggested that these compounds not only inhibited tumor growth but also induced apoptosis in cancer cells through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.